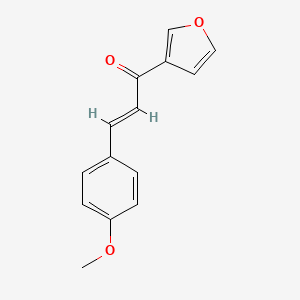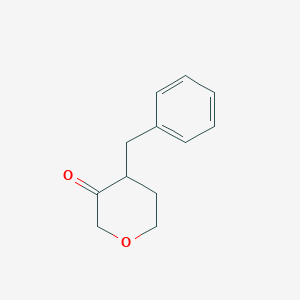
4-Benzyloxan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxan-3-one is a chemical compound with the CAS Number: 2090083-45-5 . It has a molecular weight of 190.24 and is known by the IUPAC name 4-benzyldihydro-2H-pyran-3 (4H)-one . It is typically stored at a temperature of 4 degrees Celsius . The physical form of 4-Benzyloxan-3-one is liquid .
Molecular Structure Analysis
The InChI code for 4-Benzyloxan-3-one is 1S/C12H14O2/c13-12-9-14-7-6-11 (12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Benzyloxan-3-one has a molecular weight of 190.24 . It is a liquid at room temperature and is typically stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Asymmetric Synthesis
4-Benzyloxan-3-one derivatives, specifically 1,4-benzoxazin-3-ones, have been explored for their potential in asymmetric synthesis. A study highlighted the phase-transfer-catalyzed asymmetric alkylation of 2-aryl-1,4-benzoxazin-3-ones, paving the way for the enantioselective synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones, which are found in various biologically active molecules (Pawliczek et al., 2018).
Crystallographic and Computational Analysis
The study of 3-benzylchroman-4-ones (related to 4-benzyloxan-3-one) through crystallographic and computational analysis, including techniques like X-ray crystallography, DFT, and FTIR spectroscopy, has provided insights into the role of substitutions in stabilizing molecular structures. This understanding has implications in the development of compounds with potential antibacterial and anticancer properties (Salam et al., 2021).
Electrochemical C-H Amination
An electrochemical approach to synthesizing 1,4-benzoxazin-3-ones, which are crucial in natural products and bioactive compounds, has been developed. This method provides a sustainable and efficient alternative to traditional synthesis, which often requires transition-metal catalysts and pre-functionalized substrates (Wesenberg et al., 2017).
Luminescent Properties in Coordination Compounds
Research into lanthanide coordination compounds using 4-benzyloxan-3-one derivatives has shown that the presence of electron-releasing or electron-withdrawing groups significantly influences the photoluminescence properties. This finding is crucial for applications in photophysical materials and sensors (Sivakumar et al., 2010).
Biological Activity and Ecological Role
The biological activity and ecological role of (2H)-1,4-benzoxazin-3(4H)-one class compounds, closely related to 4-benzyloxan-3-one, have been rediscovered. These compounds, known for their phytotoxic, antifungal, antimicrobial, and antifeedant effects, are also being explored as leads for natural herbicide models and pharmaceuticals (Macias et al., 2009).
Anti-Tubercular Scaffold Development
A novel series of compounds related to 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized, showing promise as anti-tubercular scaffolds. These compounds were evaluated against Mycobacterium tuberculosis and displayed significant activity (Nimbalkar et al., 2018).
Tyrosine Kinase Inhibitors
Synthesis of 1,4-benzoxazin-3-one derivatives has been targeted for developing inhibitors against tyrosine kinases, closely related to chronic diseases such as cancer. This research represents a step forward in cancer drug discovery (Honda et al., 2009).
Safety and Hazards
The safety information available indicates that 4-Benzyloxan-3-one has a signal word of "Warning" . This suggests that the compound may pose certain hazards if not handled properly. For comprehensive safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for 4-Benzyloxan-3-one .
Propriétés
IUPAC Name |
4-benzyloxan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLMOYWRBPUOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)C1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

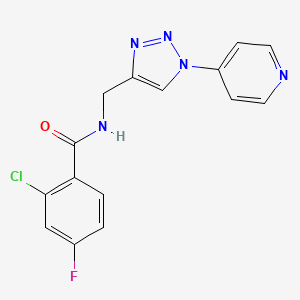
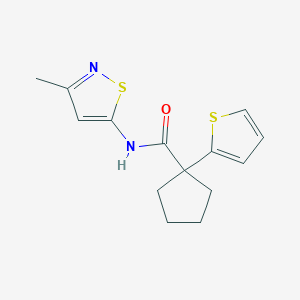


![2,4,6-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2802970.png)
![N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B2802971.png)
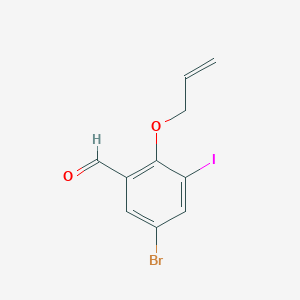
![(2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2802976.png)
![Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate](/img/structure/B2802977.png)
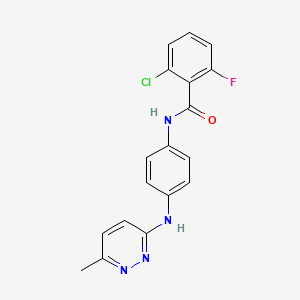

![2-chloro-7-(2-fluorophenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2802980.png)
![3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B2802982.png)
